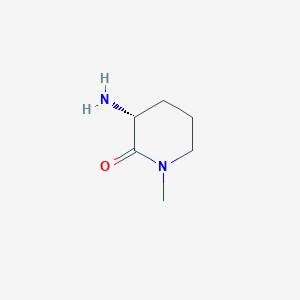

(R)-3-Amino-1-methylpiperidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-amino-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQIHNMCKXPRQQ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of substituted 3-aminopiperidin-2-ones

The Substituted 3-Aminopiperidin-2-one Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry Application[1][2]

Executive Summary

The 3-aminopiperidin-2-one (also known as ornithine lactam or 3-amino-2-piperidone ) is a privileged scaffold in medicinal chemistry, valued for its ability to function as a conformationally constrained peptidomimetic.[1][2] By cyclizing the ornithine/arginine side chain back to the backbone nitrogen, this

This guide analyzes the , focusing on their proven utility as CGRP receptor antagonists (migraine therapy), serine protease inhibitors (thrombosis), and emerging roles in bacterial protease inhibition .[1][2]

The Pharmacophore: Structural Logic & Mimicry[1]

The biological activity of 3-aminopiperidin-2-one stems from its structural mimicry of the

-

Constrained Ornithine/Arginine Mimic: The ring system mimics the aliphatic chain of basic amino acids (Ornithine, Arginine, Lysine).[2] The C3-amine provides the cationic interaction point critical for the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).[1]

-

H-Bonding Network: The lactam amide (N1-H, C2=O) serves as both a hydrogen bond donor and acceptor, often engaging the protein backbone (e.g., the oxyanion hole in proteases).[1][2]

-

Stereochemical Control: The C3 chiral center is the pivot point for activity.[1] In most protease inhibitors, the

-configuration (L-amino acid mimic) is preferred, whereas CGRP antagonists often require specific stereochemical configurations (e.g.,

Pharmacophore Visualization (SAR Map)

Figure 1: Structure-Activity Relationship (SAR) map of the 3-aminopiperidin-2-one core, highlighting regions critical for modulation.[1][2]

Key Biological Targets & Mechanisms[2]

A. CGRP Receptor Antagonists (Migraine Therapy)

The most significant recent application of this scaffold is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment.[1][2][3][4]

-

Mechanism: CGRP is a potent neuropeptide vasodilator.[1][3] Antagonists block its binding to the CLR/RAMP1 receptor complex.[1]

-

The Molecule: MK-3207 (Merck) is a prime example.[1] It features a spiro-fused 3-aminopiperidin-2-one core.[1][2]

-

Role of the Scaffold: The lactam ring acts as a rigid spacer that orients the "warhead" (often an indane or azabenzimidazole derivative) into the hydrophobic pocket of the CGRP receptor.[1] The spiro-fusion at C4/C5 improves metabolic stability and oral bioavailability by preventing oxidative metabolism of the piperidine ring.[1][2]

B. Serine Protease Inhibitors (Thrombin & Factor Xa)

The 3-aminopiperidin-2-one core is a classic P1 surrogate .[1][2]

-

Mechanism: In the coagulation cascade, Thrombin and Factor Xa cleave substrates after an Arginine residue. The 3-amino group of the piperidinone mimics the guanidinium group of Arginine, occupying the S1 specificity pocket (a deep, acidic cleft).

-

Advantage: Unlike the highly basic guanidine group (which leads to poor oral bioavailability), the 3-aminopiperidin-2-one is less basic (neutral lactam), improving membrane permeability while maintaining sufficient affinity through H-bonding.[1][2]

C. Bacterial Cysteine Protease Inhibitors (IdeS)

Recent studies identified 3-aminopiperidin-2-one peptide analogues as selective, non-covalent inhibitors of IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes).[1][2]

-

Significance: IdeS is a virulence factor that cleaves IgG, evading the immune system. Inhibiting IdeS restores immune recognition of the bacteria.

-

SAR Insight: The piperidine ring replaces a Glycine residue in the peptide substrate, introducing a constraint that blocks the catalytic cysteine of the enzyme without forming a covalent bond.

Experimental Protocols

Protocol A: Synthesis of Chiral 3-Aminopiperidin-2-ones

Rationale: Access to enantiopure scaffolds is critical, as biological activity is usually restricted to one enantiomer (typically

Method: Cyclization of Ornithine Derivatives

-

Starting Material:

-Boc- -

Activation: Convert the carboxylic acid to a mixed anhydride (using Isobutyl chloroformate/NMM) or active ester (EDC/HOBt).[1][2]

-

Cyclization: Reduction of the active ester to the aldehyde followed by reductive amination is one route, but a more direct route for the lactam is:

-

Purification: Recrystallization from EtOAc/Hexanes.

-

Validation: Chiral HPLC to confirm enantiomeric excess (>98% ee required).

Protocol B: Protease Inhibition Assay (Thrombin/Factor Xa)

Rationale: To quantify the affinity (

-

Reagents:

-

Procedure:

-

Step 1: Incubate inhibitor (variable conc, 0.1 nM – 10

M) with Thrombin in buffer for 10 min at 37°C. -

Step 2: Add S-2238 substrate (

concentration).[1] -

Step 3: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 min.

-

-

Analysis:

Mechanism of Action Visualization

The following diagram illustrates the interaction of a generic 3-aminopiperidin-2-one inhibitor within the S1 pocket of a serine protease.

Figure 2: Mechanism of Action (MOA) showing the binding mode of the 3-aminopiperidin-2-one scaffold in the S1 pocket of a serine protease.[1][2]

Future Outlook & Combinatorial Potential[1][2]

The 3-aminopiperidin-2-one scaffold is evolving beyond simple substitution.[1][2]

-

Spiro-Cyclization: As seen in MK-3207, spiro-fusing the piperidine ring at C4 or C5 creates novel IP space and restricts conformational flexibility further, potentially increasing potency.[1][2]

-

Fragment-Based Drug Discovery (FBDD): The small, polar, and chiral nature of this ring makes it an ideal "fragment" for screening against novel targets (e.g., epigenetic readers).[2]

-

Bifunctional Linkers: Using the N1 and C3 positions to link two distinct pharmacophores (PROTACs) is an underexplored area where this rigid linker could define precise exit vectors.[1][2]

References

-

Staas, D. D., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1][2][5] Link

-

Salvatore, C. A., et al. (2010).[2] Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist.[1][2][4][6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.[1] Journal of Medicinal Chemistry.[1][7] Link

-

Sanderson, P. E., et al. (2003). Selective 3-amino-2-pyridinone acetamide thrombin inhibitors incorporating weakly basic partially saturated heterobicyclic P1-arginine mimetics.[1][5] Bioorganic & Medicinal Chemistry Letters.[1][2][5] Link

-

Wishart, D. S., et al. (2015). 3-Amino-2-piperidone (ECMDB24041) Entry.[1][8] E. coli Metabolome Database (ECMDB).[1][2] Link[1]

Sources

- 1. CAS 34294-79-6: (3S)-3-aminopiperidin-2-one | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective 3-amino-2-pyridinone acetamide thrombin inhibitors incorporating weakly basic partially saturated heterobicyclic P1-arginine mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficacious, orally bioavailable thrombin inhibitors based on 3-aminopyridinone or 3-aminopyrazinone acetamide peptidomimetic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ECMDB: 3-Amino-2-piperidone (ECMDB24041) (M2MDB006158) [ecmdb.ca]

(R)-3-Amino-1-methylpiperidin-2-one as a chiral building block

A Versatile Chiral Lactam Scaffold for Peptidomimetics and Medicinal Chemistry

Executive Summary

(R)-3-Amino-1-methylpiperidin-2-one (CAS: 1335001-53-0) is a high-value chiral building block belonging to the class of

This scaffold is critical in modern drug discovery for three primary reasons:

-

Conformational Locking: The lactam ring restricts the torsional freedom of the amino acid backbone, stabilizing specific secondary structures (e.g.,

-turns) in peptidomimetics. -

N-Methylation Benefits: The

-methyl group removes a hydrogen bond donor, improving membrane permeability (lower polar surface area) and metabolic stability against amidases. -

Chiral Purity: Access to the (R)-enantiomer allows for the precise targeting of stereoselective binding pockets, particularly in GPCRs and epigenetic "reader" proteins.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | (3R)-3-amino-1-methylpiperidin-2-one |

| CAS Number | 1335001-53-0 (HCl salt: 1951424-91-1) |

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol |

| Chirality | (R)-enantiomer (derived from D-Ornithine) |

| H-Bond Donors/Acceptors | 1 / 2 |

| Predicted LogP | ~ -0.8 (Hydrophilic, often handled as HCl salt) |

| pKa (Conjugate Acid) | ~8.4 (Primary amine) |

Structural & Conformational Analysis

The utility of this building block lies in its ability to dictate molecular geometry. Unlike linear amino acids, the piperidinone ring forces the

3.1 The "Constrained Ornithine" Effect

In linear peptides, the side chain of Ornithine is flexible. In (R)-3-Amino-1-methylpiperidin-2-one, the side chain is covalently fused to the amide nitrogen (

3.2 Impact of N-Methylation

The

-

Electronic: It increases the electron density on the carbonyl oxygen, making it a stronger H-bond acceptor.

-

Steric: It prevents the formation of intermolecular hydrogen bonds at the

position, which reduces aggregation and improves solubility in organic solvents during synthesis.

Figure 1: Structural evolution from linear precursor to the N-methylated constrained scaffold.

Synthetic Pathways[5][8][9][10]

The most reliable route to high optical purity (>98% ee) is the Chiral Pool Approach starting from D-Ornithine. This avoids the need for expensive chiral resolution of racemic mixtures.

4.1 Retrosynthetic Analysis

-

Target: (R)-3-Amino-1-methylpiperidin-2-one

-

Precursor: (R)-3-(Boc-amino)piperidin-2-one

4.2 Step-by-Step Experimental Protocol

Step 1: Cyclization to the Lactam

-

Reagents: D-Ornithine HCl, Hexamethyldisilazane (HMDS), Reflux.

-

Mechanism: Silylation-mediated cyclodehydration.

-

Procedure: Reflux D-Ornithine in HMDS/MeCN to form the silylated lactam, followed by alcoholysis to yield (R)-3-aminopiperidin-2-one.

-

Note: Alternatively, use esterification (MeOH/HCl) followed by basic cyclization (NaOMe), but HMDS is often cleaner for amino acids.

Step 2: Protection of the C3-Amine

-

Reagents:

, -

Why: We must protect the primary amine at C3 to prevent over-methylation in the next step.

-

Product: (R)-tert-butyl (2-oxopiperidin-3-yl)carbamate.

Step 3: N-Methylation (The Critical Step)

-

Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), anhydrous DMF,

. -

Protocol:

-

Dissolve the Boc-protected lactam in dry DMF under Argon.

-

Cool to

and add NaH (1.1 equiv) portion-wise. Evolution of -

Stir for 30 mins to ensure deprotonation of the amide

. -

Add MeI (1.1 equiv) dropwise.

-

Warm to room temperature and stir for 2-4 hours.

-

Quench: Carefully add sat.

. Extract with EtOAc.

-

-

Checkpoint: Monitor by TLC. The N-methyl product is usually less polar than the starting material.

Step 4: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Procedure: Stir the N-methylated intermediate in 4M HCl/Dioxane for 1 hour. Precipitate the salt with diethyl ether.

-

Final Product: (R)-3-Amino-1-methylpiperidin-2-one Hydrochloride (White solid).

Applications in Drug Discovery[3][11]

This scaffold is not merely a spacer; it is a pharmacophore modulator.

5.1 Peptidomimetics & Turn Inducers

Incorporating this unit into a peptide chain forces the backbone into a kink, mimicking a Type II'

5.2 Epigenetic "Reader" Ligands

Recent research (e.g., James et al., J. Med.[3] Chem.) has highlighted the use of methylated lysine mimics to target MBT domains (Malignant Brain Tumor domains) in proteins like L3MBTL3 .

-

The (R)-3-amino-1-methylpiperidin-2-one moiety mimics the methylated lysine side chain but provides a rigid anchor, reducing the entropic penalty of binding.

5.3 Kinase Inhibitors (Hinge Binders)

The lactam carbonyl can serve as a hydrogen bond acceptor for the kinase hinge region, while the C3-amine provides a vector to explore the solvent-exposed front pocket or the ribose pocket.

Figure 2: Primary medicinal chemistry applications.

Safety & Handling

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at

. -

Stability: The lactam ring is stable to standard amide coupling conditions (HATU, EDC) but can hydrolyze under strong aqueous base at high temperatures.

-

Racemization: The C3 chiral center is

to a carbonyl. While the amine protection prevents easy racemization, avoid strong bases (e.g., LDA) unless necessary. The N-methylation step using NaH is generally safe for the configuration if kept at

References

-

Suzuki, E., & Shibata, N. (2001). "Three-step synthesis of (R)- and (S)-thalidomides from ornithine." Enantiomer, 6(5), 275–279.

-

James, L. I., et al. (2013). "Small-Molecule Ligands of Methyl-Lysine Binding Proteins." Journal of Medicinal Chemistry, 56(18), 7358–7371.

-

Wang, Y., et al. (2016). "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-SCIENCE A, 17, 163–170.

-

ChemScene. (n.d.). "Product Data: (R)-3-Amino-1-methylpiperidin-2-one."

Sources

Theoretical Elucidation of (R)-3-Amino-1-methylpiperidin-2-one Conformational Dynamics

This guide details the theoretical framework and computational protocols for elucidating the conformational landscape of (R)-3-Amino-1-methylpiperidin-2-one . This scaffold is a critical chiral pharmacophore in medicinal chemistry, serving as a core motif in Factor Xa inhibitors, DPP-4 inhibitors (e.g., Linagliptin analogs), and peptidomimetics.

-LactamsExecutive Summary & Structural Context

The molecule (R)-3-Amino-1-methylpiperidin-2-one features a six-membered

The conformational landscape is governed by three competing stereoelectronic forces:

-

Ring Strain & Puckering: The planar amide segment (

) flattens part of the ring. -

1,3-Allylic Strain (

): Interaction between the -

Intramolecular Hydrogen Bonding: The exocyclic

-amino group can act as a hydrogen bond donor to the

Computational Strategy: The "In Silico" Workflow

To accurately predict the bioactive conformation, we employ a hierarchical workflow combining stochastic sampling with high-level Density Functional Theory (DFT).

Workflow Visualization

The following diagram outlines the self-validating computational pipeline.

Figure 1: Hierarchical computational workflow for lactam conformational analysis.

Theoretical Framework & Causality

The Lactam Constraint (Planarity)

In the piperidin-2-one system, the atoms

-

Consequence: The ring cannot adopt a chair conformation. It typically oscillates between two half-chair forms (denoted as

) and boat forms ( -

Calculation Target: You must constrain the amide dihedral

to planarity (

The C3-Amino Preference (Axial vs. Equatorial)

For the (R)-enantiomer, the orientation of the amino group is the critical variable.

-

Equatorial (

): Minimizes steric clash with the -

Axial (

): In 3-aminopiperidines, the axial conformer is often stabilized by an intramolecular Hydrogen Bond between the amino-

Note: In the

-methylated derivative, the

-

Solvation Effects

The dipole moment of the lactam is significant (

-

Requirement: Use implicit solvation (SMD or PCM) with high dielectric constants (e.g., Water, DMSO) to mimic physiological conditions, which will screen the H-bond and potentially shift the equilibrium toward the equatorial form.

Detailed Experimental Protocol

Step 1: Conformer Generation (Stochastic Search)

Do not rely on a single drawn structure. The ring flexibility requires exhaustive sampling.

-

Software: Spartan, Schrödinger (MacroModel), or RDKit (open source).

-

Force Field: MMFF94x (optimized for amides/amines).

-

Setup:

Step 2: Geometry Optimization (DFT)

Refine the force-field geometries using Quantum Mechanics.

-

Software: Gaussian 16 or ORCA 5.0.

-

Level of Theory:

-

Screening: B3LYP/6-31G(d) – Good balance of speed/accuracy.

-

Production:M06-2X/def2-TZVP – The M06-2X functional is superior for describing non-covalent interactions (like the intramolecular H-bond) compared to B3LYP.

-

-

Solvation: IEF-PCM or SMD model (Solvent = Water).

-

Input Example (Gaussian):

Step 3: Topological Analysis (Cremer-Pople)

To rigorously classify the ring shape, calculate the Cremer-Pople puckering parameters (

-

For 6-membered rings:

-

Perfect Chair:

or -

Boat/Twist-Boat:

. -

Half-Chair (Lactam):

or

-

Data Presentation & Expected Results

When reporting your results, summarize the lowest energy conformers in a table format.

Table 1: Representative Conformational Data Structure

| Conformer | Relative Energy ( | Boltzmann Pop. (%) | Ring Pucker ( | C3-Amino Orientation | H-Bond Distance ( |

| Conf A | 0.00 (Global Min) | 78.5 | Equatorial | N/A | |

| Conf B | +1.25 | 18.2 | Axial | 2.15 | |

| Conf C | +3.40 | 3.3 | Equatorial | N/A |

Note: In high-dielectric solvents, Conf A (Equatorial) is typically favored. In non-polar solvents (CHCl3), Conf B (Axial) may become the global minimum due to H-bonding.

References

-

Lactam Conformational Analysis

- Gelis, C., et al. (2022). "Understanding the Conformational Behavior of Fluorinated Piperidines." Chemistry – A European Journal.

- Relevance: Establishes axial/equatorial preferences in substituted piperidines.

-

Cremer-Pople Parameters

- Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society.

- Relevance: The mathematical standard for defining ring shapes.

-

M06-2X Functional Validation

- Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.

- Relevance: Justifies the choice of functional for H-bonded systems.

-

Synthesis and Application of 3-Aminopiperidin-2-ones

-

ChemicalBook.[3] "(R)-3-Amino-1-methyl-piperidine synthesis."

- Relevance: Provides synthetic context for the N-methyl deriv

-

Sources

An In-depth Technical Guide to the Thermal Stability of N-methylated Piperidinones

Preamble: The Critical Role of Thermal Stability in Drug Development

N-methylated piperidinones represent a core scaffold in a multitude of pharmacologically active agents, from central nervous system drugs to analgesics. Their prevalence in medicinal chemistry is a testament to their favorable physicochemical properties and synthetic accessibility. However, the journey from a promising lead compound to a viable drug product is fraught with challenges, chief among them being chemical stability. Thermal stability, in particular, is not merely an academic curiosity; it is a critical determinant of a drug's shelf-life, its manufacturing process viability, and ultimately, its safety and efficacy. A thermally labile compound can degrade under storage conditions or during formulation processes like milling and heat sterilization, leading to a loss of potency and the formation of potentially toxic impurities. This guide provides a comprehensive technical overview of the factors governing the thermal stability of N-methylated piperidinones, the pathways through which they degrade, and the robust analytical methodologies required for their evaluation.

Foundational Principles: Factors Influencing Thermal Stability

The inherent stability of the N-methylated piperidinone ring is influenced by a delicate interplay of electronic and steric factors. Understanding these is paramount to designing stable drug candidates and predicting potential liabilities.

-

Ring Conformation and N-Methyl Orientation: The piperidine ring typically adopts a chair conformation. The orientation of the N-methyl group (axial vs. equatorial) can influence the molecule's overall energy and reactivity. While the equatorial position is generally more stable, the energy barrier for inversion is relatively low. Thermal stress can provide the energy needed to overcome these barriers, potentially leading to conformations that are more susceptible to degradation.

-

Substituent Effects: The nature and position of substituents on the piperidine ring profoundly impact thermal stability. Electron-withdrawing groups can influence the electron density around the carbonyl group and the nitrogen atom, potentially altering susceptibility to nucleophilic or oxidative attack. Conversely, bulky substituents can introduce steric hindrance, which may either stabilize the molecule by shielding reactive sites or destabilize it by inducing ring strain.

-

Oxidative Susceptibility: The tertiary amine of the N-methylated piperidine is a potential site for oxidation, which can be initiated by heat, light, or the presence of oxidizing agents. Peroxide oxidation, for instance, can lead to the formation of N-oxides. The stereochemistry of this oxidation is kinetically controlled and can be influenced by the ring's conformational preferences.

Unraveling Degradation: Common Thermal Decomposition Pathways

When subjected to sufficient thermal energy, N-methylated piperidinones can undergo several degradation reactions. Identifying the resulting degradants is crucial for a complete stability assessment. Mass spectrometry, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), is an indispensable tool for elucidating these fragmentation and degradation pathways.

-

N-Demethylation: Loss of the methyl group from the nitrogen atom is a common degradation pathway for many N-methylated compounds. This can occur through oxidative mechanisms, leading to the formation of the corresponding secondary amine (4-piperidone) and formaldehyde.

-

Ring Fission: A more energetic process involves the cleavage of the piperidine ring itself. This is often initiated by ionization at the nitrogen atom, followed by α-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen). This results in the formation of stable iminium ions and various acyclic fragments.

-

Hofmann Elimination: For quaternary ammonium hydroxides derived from piperidines, β-elimination (Hofmann elimination) is a classical thermal decomposition route. While N-methyl piperidinones are not quaternary salts, related elimination mechanisms can be triggered under certain conditions, especially if quaternization occurs as an intermediate step. The stereochemical requirement for this reaction is a crucial factor, favoring anti-coplanarity of the departing hydrogen and the nitrogen atom.

The following diagram illustrates a generalized workflow for investigating these degradation pathways.

Methodological & Application

Application Note: Chiral Synthesis of 3-Aminopiperidin-2-one

[1]

Part 1: Strategic Overview & Mechanism

Target Molecule: (S)- or (R)-3-aminopiperidin-2-one CAS Registry: 1789-05-5 (S-isomer) | 1789-06-6 (R-isomer) Core Application: Conformationally constrained surrogate for the Ala-Gly dipeptide; key intermediate for CGRP antagonists and protease inhibitors.

Mechanistic Pathway Selection

-

Method A (Chiral Pool): Utilizes the inherent chirality of Ornithine. The challenge is controlling the cyclization regioselectivity (delta-lactam vs. alpha-lactam) and preventing racemization during esterification.

-

Method B (Biocatalysis): Uses

-Transaminases to aminate 3-oxopiperidin-2-one. This offers high enantioselectivity ( -

Method C (Asymmetric Hydrogenation): Involves the Rh-catalyzed hydrogenation of an acyclic enamide precursor followed by cyclization. Best for generating diverse analogs not available from the chiral pool.

Part 2: Detailed Protocols

Method A: Chiral Pool Synthesis from Ornithine (Industrial Standard)

This method is preferred for multi-kilogram scale-up due to the low cost of starting materials and robust stereochemical retention.

Reagents:

-

Substrate: D-Ornithine Monohydrochloride (for R-isomer) or L-Ornithine (for S-isomer).

-

Solvents: Methanol (anhydrous), MTBE.

-

Reagents: Thionyl Chloride (

) or Acetyl Chloride, Sodium Methoxide (

Step-by-Step Protocol:

-

Esterification (Activation):

-

Charge a reactor with Methanol (10 vol) and cool to

. -

Slowly add Thionyl Chloride (2.5 eq) dropwise, maintaining temperature

(Exothermic!). -

Add D-Ornithine HCl (1.0 eq) portion-wise.

-

Heat to reflux (

) for 4–6 hours. Monitor by TLC/HPLC for consumption of ornithine. -

Mechanistic Note: Acid-catalyzed esterification protects the carboxyl group and activates it for the subsequent nucleophilic attack.

-

Workup: Concentrate in vacuo to obtain the Ornithine Methyl Ester Dihydrochloride as a white foam.

-

-

Cyclization (Lactamization):

-

Redissolve the crude ester in Methanol (10 vol).

-

Cool to

. Add Sodium Methoxide (2.2 eq, 25% w/w in MeOH) slowly. -

Critical Control Point: The pH must be carefully adjusted to liberate the

-amine ( -

Stir at

to RT for 12–18 hours. -

Purification: Filter off the NaCl salts. Concentrate the filtrate. Recrystallize from EtOH/MTBE to yield the target lactam HCl salt.

-

Performance Metrics:

-

Yield: 45–60% (Overall)

-

Enantiomeric Excess (ee):

(Retention of configuration)

Method B: Biocatalytic Transamination (Green Route)

Ideal for late-stage diversification or when strict "green chemistry" metrics (low PMI) are required.

Reagents:

-

Substrate: 1-Boc-3-piperidone (commercially available) or N-protected-piperidine-2,3-dione.

-

Enzyme: Pyridoxal-5'-phosphate (PLP) dependent

-Transaminase (e.g., ATA-113, ATA-117 from Codexis or in-house variants). -

Amine Donor: Isopropylamine (IPA) or Alanine (with LDH/GDH recycling system).

Step-by-Step Protocol:

-

Reaction Setup:

-

Prepare Phosphate Buffer (100 mM, pH 7.5) containing PLP (1 mM).

-

Dissolve Substrate (50 mM) in DMSO (5% v/v final concentration).

-

Add Isopropylamine (1.0 M) as the amine donor.

-

Add Transaminase Enzyme (2–5 g/L loading).

-

-

Incubation:

-

Incubate at

with orbital shaking (250 rpm) for 24 hours. -

Equilibrium Shift: Since the reaction is reversible, using IPA (which converts to volatile acetone) drives the equilibrium toward amine formation.

-

-

Workup:

-

Basify reaction mixture to pH 12 with NaOH.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate .

-

Concentrate to yield the chiral amine.

-

Performance Metrics:

-

Yield: 85–95% (Conversion)

-

ee:

(Enzyme dependent)

Method C: Asymmetric Hydrogenation (Catalytic Route)

Used when the starting material is an acyclic dehydro-amino acid, allowing for the introduction of non-natural side chains.

Mechanism: Rhodium-catalyzed asymmetric hydrogenation of an

Step-by-Step Protocol:

-

Substrate Preparation:

-

Synthesize methyl 2-(acetylamino)-5-hydroxypent-2-enoate (or a protected derivative).

-

-

Hydrogenation:

-

Catalyst:

or -

Conditions: Methanol, 5–10 bar

, RT, 12 hours. -

Insight: The DuPhos ligand creates a rigid chiral pocket that dictates the facial selectivity of hydrogen addition to the C=C bond.

-

-

Cyclization:

-

The resulting chiral amino ester often cyclizes spontaneously upon deprotection or heating in refluxing methanol.

-

Part 3: Comparative Analysis & Visualization

Comparison of Methods

| Feature | Method A: Chiral Pool | Method B: Biocatalysis | Method C: Asymmetric Hydrogenation |

| Starting Material | L/D-Ornithine (Cheap) | 3-Piperidone (Moderate) | Dehydro-amino acids (Expensive) |

| Scalability | High (kg to ton) | Medium (requires enzyme) | Medium (high pressure) |

| Enantiopurity | High (>98%) | Excellent (>99%) | High (95-99%) |

| Cost Efficiency | Best | Moderate | Low (Catalyst cost) |

| Key Risk | Racemization if over-heated | Enzyme inhibition | Catalyst poisoning |

Pathway Visualization (Graphviz)

Caption: Figure 1. Parallel synthesis pathways: Method A (Top) utilizes the chiral pool ornithine precursor. Method B (Bottom) utilizes biocatalytic transamination of a prochiral ketone.

References

-

Vertex Pharmaceuticals. (2007). Preparation of (R)-3-aminopiperidine dihydrochloride. WO2007112368A1. Link

-

ChemicalBook. (2022). Synthesis and Application of (R)-3-(Boc-Amino)piperidine. Link

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56, 12668-12671. Link

-

Rossen, K. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide. Journal of Organic Chemistry, 70(15), 5946-53. Link

-

MedChemExpress. (2024). Product Information: 3-Amino-2-piperidinone. Link

Application Note: High-Purity Synthesis of (R)-3-Amino-1-methylpiperidin-2-one

Abstract & Strategic Overview

(R)-3-Amino-1-methylpiperidin-2-one (CAS: 1335001-53-0) is a critical chiral building block, serving as a scaffold for peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors. While the unmethylated analog ((R)-3-aminopiperidin-2-one) is widely documented as a precursor to Linagliptin, the N-methylated lactam variant requires a precise synthetic strategy to introduce the methyl group without compromising the labile stereocenter at the C3 position.

This protocol details the "Gold Standard" route starting from the chiral pool (D-Ornithine), ensuring high enantiomeric excess (>98% ee) and scalability. Unlike resolution-based methods which suffer from a maximum 50% yield, this stereospecific approach maintains atom economy and chemical logic.

Core Challenges Addressed

-

Regioselectivity: Ensuring methylation occurs exclusively at the lactam nitrogen (N1) rather than the C3-amino group or O-alkylation.

-

Stereochemical Integrity: Preventing racemization of the C3 proton, which is acidified by the adjacent carbonyl and amide/carbamate groups during the basic methylation step.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage methylation of the protected lactam. The chiral center is established early using D-Ornithine, a naturally derived amino acid analogue.

Figure 1: Retrosynthetic strategy leveraging the chiral pool to establish the (R)-configuration prior to ring formation and methylation.

Detailed Experimental Protocol

Phase 1: Cyclization and Protection

Objective: Convert D-Ornithine into the protected lactam scaffold.

Step 1.1: Cyclization to (R)-3-Aminopiperidin-2-one

-

Reagents: D-Ornithine HCl (1.0 eq), Thionyl Chloride (SOCl2, 1.5 eq), Methanol (solvent), Triethylamine (Et3N).

-

Mechanism: Esterification of the carboxylic acid followed by intramolecular nucleophilic attack of the

-amine.

Procedure:

-

Suspend D-Ornithine HCl (10.0 g, 59.3 mmol) in anhydrous MeOH (100 mL) at 0°C.

-

Dropwise add SOCl2 (6.5 mL, 89 mmol). Caution: Exothermic gas evolution.

-

Reflux the mixture for 4 hours. Monitor by TLC (ninhydrin stain) for disappearance of ornithine.

-

Concentrate in vacuo to yield the methyl ester intermediate.[1]

-

Redissolve residue in MeOH (100 mL) and add Et3N (to pH ~8-9) to induce cyclization. Stir at RT for 16–24 hours.

-

Concentrate and triturate with Et2O to yield crude (R)-3-aminopiperidin-2-one HCl.

Step 1.2: Boc Protection

-

Reagents: Di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq), Et3N (2.5 eq), DCM.

Procedure:

-

Suspend the crude lactam (from Step 1.1) in DCM (150 mL).

-

Add Et3N (20.6 mL, 148 mmol) followed by (Boc)2O (14.2 g, 65 mmol) at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Wash with 1M citric acid (removes unreacted amine), sat. NaHCO3, and brine.

-

Dry over Na2SO4 and concentrate. Purify via flash chromatography (EtOAc/Hexane) to obtain (R)-tert-butyl (2-oxopiperidin-3-yl)carbamate .

-

Yield Expectation: 60–75% (over 2 steps).

-

Phase 2: N-Methylation (Critical Step)

Objective: Selectively methylate the lactam nitrogen without racemizing the C3 center.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature | 0°C to +5°C | Prevents deprotonation of the C3- |

| Base Stoichiometry | 1.05 – 1.10 eq | Excess base increases risk of bis-alkylation or racemization. |

| Solvent | Anhydrous DMF or THF | Polar aprotic solvents facilitate S_N2 reaction; DMF is preferred for solubility. |

Procedure:

-

Dissolve (R)-tert-butyl (2-oxopiperidin-3-yl)carbamate (5.0 g, 23.3 mmol) in anhydrous DMF (50 mL) under N2 atmosphere.

-

Cool solution to 0°C (ice bath).

-

Add Sodium Hydride (60% dispersion in oil) (1.02 g, 25.6 mmol) portion-wise. Stir for 30 mins at 0°C until H2 evolution ceases.

-

Observation: The solution typically turns slightly yellow/orange.

-

-

Add Iodomethane (MeI) (1.6 mL, 25.6 mmol) dropwise via syringe, maintaining temp < 5°C.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Carefully add sat. NH4Cl solution (10 mL) at 0°C.

-

Extraction: Dilute with EtOAc (200 mL), wash with water (3 x 50 mL) and brine (to remove DMF).

-

Dry (Na2SO4) and concentrate.[1]

-

Purification: Flash chromatography (50% EtOAc/Hexane) yields (R)-tert-butyl (1-methyl-2-oxopiperidin-3-yl)carbamate .

Phase 3: Deprotection and Isolation

Objective: Remove the Boc group to release the final amine.

Procedure:

-

Dissolve the methylated intermediate in DCM (20 mL).

-

Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane (10 mL) at 0°C.

-

Stir at RT for 2–3 hours.

-

Concentrate in vacuo.

-

Free Base Generation: Dissolve residue in minimal MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with Na2CO3 solution and extract into DCM/IPA (3:1).

-

Final Product: (R)-3-Amino-1-methylpiperidin-2-one.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow highlighting the critical methylation control point.

Analytical Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

| Method | Expected Result | Purpose |

| 1H NMR (400 MHz, CDCl3) | Confirm structure and N-methylation (singlet at ~2.9-3.0 ppm). | |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. Single peak. | Confirm enantiomeric excess (ee > 98%). |

| LC-MS (ESI) | [M+H]+ = 129.1 (Free base). | Confirm molecular weight. |

Troubleshooting Guide:

-

Problem: Low Yield in Methylation.

-

Cause: Moisture in DMF or old NaH.

-

Solution: Use freshly distilled DMF and fresh NaH. Ensure inert atmosphere.

-

-

Problem: Racemization (low ee).

-

Cause: Temperature too high during NaH addition or reaction time too long.

-

Solution: Strictly maintain 0°C. Quench immediately upon consumption of starting material.

-

-

Problem: O-Methylation (Lactim ether formation).

-

Cause: Rare with NaH, but possible.

-

Solution: Usually minor. Separable by column chromatography (O-methyl product is less polar).

-

References

-

Suzuki, E., & Shibata, N. (2001). "Three-step synthesis of (R)- and (S)-thalidomides from ornithine." Enantiomer, 6(5), 275-279. (Describes the cyclization of D-Ornithine to the lactam).

-

Wang, Y., et al. (2016). "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-Science A, 17(2), 163-170. (Provides context on alkylation of piperidin-2-one scaffolds).

-

Patent WO2007112368A1. "Preparation of (R)-3-aminopiperidine dihydrochloride." (Describes the reduction of the lactam, confirming the lactam as a stable intermediate).

- Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.

Sources

Application Note: A Strategic Approach to the Preparative Chiral Purification of (R)-3-Amino-1-methylpiperidin-2-one by Supercritical Fluid Chromatography (SFC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereoisomeric purity of pharmaceutical compounds is a critical parameter that directly influences therapeutic efficacy and safety.[1][2] This application note presents a comprehensive guide to the development of a robust and efficient chromatographic method for the purification of (R)-3-Amino-1-methylpiperidin-2-one, a chiral piperidone derivative of interest in medicinal chemistry. We move beyond a simple recitation of steps to explain the underlying scientific principles and strategic decisions involved in method development. The protocol emphasizes Supercritical Fluid Chromatography (SFC) as a rapid, green, and highly efficient alternative to traditional High-Performance Liquid Chromatography (HPLC) for preparative-scale chiral separations.[3][4] Detailed workflows for analytical method screening and subsequent scale-up to preparative SFC are provided, supported by data tables and process diagrams to ensure reproducibility and success.

The Challenge: Achieving Enantiopurity for a Chiral Piperidone

(R)-3-Amino-1-methylpiperidin-2-one is a chiral building block containing a stereocenter at the C3 position, a basic amino group, and a lactam moiety. In drug development, it is imperative to isolate the desired enantiomer, as the opposite enantiomer may be inactive, exhibit a different pharmacological profile, or even be toxic.[2] Therefore, developing a scalable purification method to resolve the racemic mixture and isolate the (R)-enantiomer with high enantiomeric excess (e.e.) is a crucial step.

The primary challenge lies in the identical physical and chemical properties of enantiomers, which makes their separation by standard chromatographic techniques impossible.[1][5] Chiral chromatography, which employs a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the analytes, is the most effective method for this purpose.[6][7]

Foundational Principles of Chiral Recognition

The success of any chiral separation hinges on the principle of chiral recognition.[8] A Chiral Stationary Phase (CSP) is an achiral support (typically silica) to which a chiral selector molecule is bonded or coated.[7][8] Enantiomers passing through the column interact with this chiral selector. For a separation to occur, there must be a difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP. This stability difference arises from a combination of interactions, including:

-

Hydrogen bonding

-

π-π interactions

-

Dipole-dipole interactions

-

Steric hindrance

-

Inclusion complexation[8]

One enantiomer will typically form a more stable, three-point interaction with the CSP, causing it to be retained longer on the column, while the other enantiomer, forming a less stable interaction, elutes earlier.[9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely used due to the complex chiral pockets and multiple interaction sites within their polymer structure.[7][10]

Strategic Method Development: A Self-Validating Workflow

A trial-and-error approach to chiral method development is inefficient.[11] A systematic, screening-based strategy is essential for quickly identifying optimal conditions. Our workflow is designed as a self-validating system, where analytical screening data directly informs the preparative-scale protocol.

Choosing the Right Tool: Preparative HPLC vs. Supercritical Fluid Chromatography (SFC)

While HPLC is a workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for preparative-scale purification, particularly for chiral compounds.[3][12]

-

Expertise & Experience: For a basic compound like (R)-3-Amino-1-methylpiperidin-2-one, SFC offers significant advantages. The low viscosity of the mobile phase (supercritical CO₂) allows for much higher flow rates without exceeding column pressure limits, drastically reducing run times.[4] Furthermore, the bulk of the mobile phase (CO₂) is simply vented off post-collection, which means collected fractions are concentrated in a small volume of organic modifier. This dramatically reduces the time and energy required for solvent evaporation compared to normal-phase HPLC, a major bottleneck in preparative workflows.[4] This makes SFC a faster, greener, and more cost-effective technology.[3][13]

The Core of Selectivity: Chiral Stationary Phase (CSP) Screening

The selection of the appropriate CSP is the most critical factor in achieving a successful chiral separation. A screening approach using a set of complementary CSPs is the most effective strategy.[11] Polysaccharide-based columns are the go-to choice for initial screening due to their broad applicability.[1][10]

Caption: Workflow for analytical chiral stationary phase (CSP) screening.

Fine-Tuning the Separation: Mobile Phase Optimization

For a basic amine like our target molecule, peak shape and retention are highly dependent on the mobile phase composition.

-

Co-solvent (Modifier): In SFC, alcohols like methanol and ethanol are common co-solvents mixed with the supercritical CO₂. Their polarity and hydrogen-bonding capability influence analyte retention and selectivity.

-

Additive: The addition of a small amount of a basic additive, such as diethylamine (DEA) or isopropylamine (IPA), is often essential when separating basic compounds.[11] Causality: The basic additive competes with the analyte for highly acidic sites on the silica surface of the CSP, preventing strong, non-specific interactions that lead to peak tailing and poor resolution. This ensures that the separation is governed primarily by the desired chiral recognition interactions.

Experimental Protocols & Workflows

Protocol 1: Analytical SFC Method Development & Screening

This protocol outlines the steps for screening CSPs to find the optimal analytical separation conditions.

-

Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 3-Amino-1-methylpiperidin-2-one in ethanol or methanol.

-

Instrumentation: An analytical SFC system equipped with a column switcher, UV detector, and back-pressure regulator (BPR).

-

Screening Conditions:

-

Columns: Screen a minimum of two polysaccharide-based columns (e.g., one cellulose-based, one amylose-based) of analytical dimensions (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: Supercritical CO₂.

-

Mobile Phase B (Co-solvent): Methanol or Ethanol, each containing 0.1% Diethylamine (v/v).

-

Gradient: A fast, generic gradient is often used for initial screening (e.g., 5% to 40% B over 5 minutes).

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40 °C.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

-

Data Evaluation: For each condition, calculate the resolution (Rs) between the two enantiomer peaks. The goal is to find a condition that provides a baseline separation with Rs ≥ 1.5.[14]

Table 1: Hypothetical Analytical SFC Screening Results

| Column (CSP Type) | Co-Solvent (0.1% DEA) | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) | Recommendation |

| Cellulose-SJ (5 µm) | Methanol | 2.85 | 3.51 | 2.10 | 1.35 | Excellent Candidate |

| Cellulose-SJ (5 µm) | Ethanol | 3.12 | 3.70 | 1.65 | 1.28 | Good |

| Amylose-SC (5 µm) | Methanol | 4.20 | 4.35 | 0.85 | 1.08 | Poor Separation |

| Amylose-SC (5 µm) | Ethanol | 4.55 | 4.80 | 1.10 | 1.12 | Marginal |

Based on these hypothetical results, the Cellulose-SJ column with a methanol/DEA mobile phase is selected for preparative scale-up.

Protocol 2: Preparative SFC Purification of (R)-3-Amino-1-methylpiperidin-2-one

This protocol details the scaled-up purification process. The goal is to maximize throughput while maintaining purity and yield.

Caption: Step-by-step workflow for preparative SFC purification.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude racemic mixture in the mobile phase modifier (e.g., methanol with 0.1% DEA) to the highest possible concentration without causing precipitation (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm filter.

-

System Setup & Scale-Up:

-

Install a preparative column of the same phase chemistry as the analytical column (e.g., Cellulose-SJ, 250 x 30 mm I.D., 5 µm).

-

Calculate the preparative flow rate based on the cross-sectional area ratio between the analytical and preparative columns.

-

Convert the analytical gradient to an isocratic method for simplicity and throughput in preparative work.[15]

-

-

Loading Study: Perform a series of injections with increasing sample load to determine the maximum amount that can be purified per run without sacrificing the resolution between the enantiomer peaks (i.e., preventing peak overlap).

-

Preparative Run: Set up the system for automated, stacked injections at the determined maximum loading. The system injects the next sample before the previous one has fully eluted, maximizing instrument uptime and throughput.

-

Fraction Collection: Set the fraction collector to trigger based on the UV detector signal, collecting the peaks corresponding to the (R)- and (S)-enantiomers into separate vessels.

-

Post-Purification:

-

Combine the fractions containing the pure (R)-enantiomer.

-

Remove the organic modifier under reduced pressure (e.g., rotary evaporator).

-

Determine the final yield and confirm the enantiomeric excess (e.e. > 99%) and chemical purity using analytical chiral HPLC and other methods (e.g., NMR, LC-MS).

-

Data Summary & Expected Results

The optimized preparative method should yield the target (R)-enantiomer with high purity and recovery.

Table 2: Optimized Preparative SFC Parameters

| Parameter | Value | Rationale |

| System | Preparative SFC | High throughput, reduced solvent waste.[3][4] |

| Column | CHIRAL ART Cellulose-SJ, 250 x 30 mm I.D., 5 µm | Direct scale-up from optimized analytical method. |

| Mobile Phase | 80:20 (v/v) CO₂ / (Methanol + 0.1% DEA) | Isocratic conditions for simplicity and efficiency.[15] |

| Flow Rate | 80 mL/min | Scaled from analytical flow rate for the larger column diameter. |

| Back Pressure | 120 bar | Standard operating pressure for preparative SFC. |

| Temperature | 40 °C | Ensures reproducibility and can influence selectivity. |

| Loading | 250 mg per injection | Determined from loading study to maximize throughput. |

| Detection | UV at 220 nm | For triggering fraction collection. |

| Expected Yield | >90% (for the R-enantiomer) | High recovery is expected with optimized collection. |

| Expected Purity | >99% e.e. | The primary goal of the chiral separation. |

Conclusion

The successful purification of (R)-3-Amino-1-methylpiperidin-2-one is readily achievable through a strategic and systematic approach to chromatographic method development. By leveraging an initial analytical screening protocol, the optimal chiral stationary phase and mobile phase conditions can be rapidly identified. Transitioning this method to preparative Supercritical Fluid Chromatography (SFC) offers substantial advantages in speed, efficiency, and sustainability over traditional HPLC.[4] The detailed protocols and workflows provided in this note serve as a robust template for researchers to purify chiral amines and lactams, accelerating the drug discovery and development process.

References

-

Journal of Analytical & Bioanalytical Techniques. (n.d.). Outline of Chiral Chromatography. OMICS International. [Link]

-

Wikipedia. (2023). Chiral column chromatography. [Link]

-

RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography. [Link]

-

Aryal, S. (2022, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

-

Dong, M. W. (2009, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

-

Sui, J. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Medium. [Link]

-

YMC. (n.d.). High purity preparative purification of chiral compounds using a recycling preparation HPLC system. [Link]

-

Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]

-

Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

-

De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013, May 2). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe. [Link]

-

LCGC International. (n.d.). Application Notes: Chiral. [Link]

-

Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

-

Novalin, S. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

-

Welch, C. J., Biba, M., & Regalado, E. L. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

-

ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

- Ahuja, S. (2011). Chiral Separations by Chromatography and Capillary Electrophoresis. John Wiley & Sons.

-

Scribd. (n.d.). Chiral Drug Separation. [Link]

-

YMC America, Inc. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. [Link]

-

HPLC.eu. (n.d.). Chiral Columns. [Link]

- Wang, W., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.

- Al-Rimawi, F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1193.

-

FooDB. (2011, September 21). Showing Compound 3-Amino-2-piperidone (FDB021949). [Link]

-

PubChem. (n.d.). 3-Methylpiperidin-2-one. [Link]

- Al-Rimawi, F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1193.

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

PubMed. (n.d.). Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds. [Link]

-

ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. [Link]

-

AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

-

Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. [Link]

-

Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. selvita.com [selvita.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. omicsonline.org [omicsonline.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 9. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chiraltech.com [chiraltech.com]

- 14. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]

- 15. ymc.co.jp [ymc.co.jp]

Application Note: Strategic Incorporation of (R)-3-Amino-1-methylpiperidin-2-one in Peptidomimetic Synthesis

Abstract & Core Utility

This application note details the methodological integration of (R)-3-Amino-1-methylpiperidin-2-one (CAS: 1335001-53-0) into peptide backbones. Unlike standard amino acids, this six-membered lactam functions as a conformational constraint and a C-terminal pharmacophore .

Its incorporation is critical for:

-

Proteolytic Stability: The N-methylated lactam ring creates a steric blockade, rendering the C-terminus impervious to carboxypeptidases.

-

Conformational Locking: It mimics the

(psi) dihedral angle of a constrained residue, often stabilizing -

Bioavailability: The removal of the hydrogen bond donor (via N-methylation) and the rigid lipophilic ring improve membrane permeability.

Critical Limitation: Due to the N-methyl group at position 1, this building block acts as a chain terminator in standard synthesis. It cannot be extended at the N-terminus; therefore, it must be located at the C-terminus of the peptide sequence.

Chemical Profile & Handling

| Property | Specification | Application Note |

| Chemical Name | (R)-3-Amino-1-methylpiperidin-2-one | Often supplied as HCl salt. |

| Molecular Weight | 128.17 g/mol (Free base) | Small, rigid scaffold. |

| Chirality | (R)-enantiomer | Critical for stereoselective receptor binding. |

| Solubility | MeOH, DCM, DMF, Water | Highly soluble in polar organic solvents used in SPPS. |

| pKa (Amine) | ~8.5 - 9.0 | Requires base (DIEA/NMM) for activation during coupling. |

| Role | C-Terminal Cap / Constraint | Replaces the C-terminal amino acid amide. |

Strategic Synthesis Architecture

Because (R)-3-Amino-1-methylpiperidin-2-one lacks a carboxylic acid handle for attachment to standard resins (Wang, Rink Amide), it cannot be used as the starting point in Solid Phase Peptide Synthesis (SPPS).

The Validated Workflow: Hybrid SPPS-Solution Phase Synthesis The most robust method involves synthesizing the peptide fragment on a hyper-acid-sensitive resin, cleaving it as a fully protected peptide acid, and then coupling the lactam in solution.

Workflow Visualization (DOT)

Figure 1: Hybrid synthesis strategy ensuring site-specific incorporation of the lactam constraint without side-chain reactivity.

Detailed Experimental Protocols

Phase A: Synthesis of Protected Peptide Fragment

Objective: Generate the peptide sequence with a free C-terminal carboxyl group while keeping side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Reasoning: 2-CTC allows cleavage of the peptide from the resin using extremely mild acid (1% TFA), which leaves side-chain protecting groups (that require 95% TFA) untouched.

-

-

Loading: Load the first Fmoc-amino acid (1.2 eq) with DIEA (4 eq) in DCM for 2 hours. Cap unreacted sites with MeOH/DIEA (9:1).

-

Elongation: Perform standard Fmoc-SPPS (Deprotection: 20% Piperidine; Coupling: HBTU/DIEA).

Phase B: Mild Cleavage (The "Soft Release")

-

Wash the resin with DCM (

mL). -

Treat resin with 1% TFA in DCM (

min flows).-

Technique: Filter the eluate immediately into a flask containing 10% Pyridine in MeOH to neutralize the acid and prevent premature side-chain deprotection.

-

-

Concentrate the solvent in vacuo.

-

Precipitate with cold water or ether to obtain the Protected Peptide-OH .

Phase C: Coupling of (R)-3-Amino-1-methylpiperidin-2-one

Objective: Form the amide bond between the Peptide C-terminus and the Lactam amine.

Reagents:

-

Protected Peptide-OH (1.0 eq)

-

(R)-3-Amino-1-methylpiperidin-2-one HCl salt (1.2 eq)

-

Coupling Reagent: HATU (1.1 eq) or DEPBT (1.1 eq)

-

Expert Tip: Use DEPBT if the C-terminal residue of your peptide is prone to racemization (e.g., Cys, His, Phe). For standard residues (Ala, Gly), HATU is faster.

-

-

Base: DIEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

-

Solvent: Anhydrous DMF.

Protocol:

-

Dissolve the Protected Peptide-OH in anhydrous DMF (concentration ~0.1 M).

-

Add DIEA (2.0 eq) and stir for 2 minutes to ensure the carboxylate is generated.

-

Add the Coupling Reagent (HATU or DEPBT) and stir for 5 minutes (Pre-activation).

-

In a separate vial, dissolve (R)-3-Amino-1-methylpiperidin-2-one HCl in DMF and add DIEA (1.5 eq) to free-base the amine.

-

Add the amine solution to the activated peptide solution.

-

Stir at Room Temperature for 2–4 hours.

-

Monitoring: Monitor by LC-MS.[1] Look for the mass shift corresponding to

Da (Lactam mass minus H2O) relative to the acid.

-

-

Workup: Dilute with EtOAc, wash with 5% NaHCO3, 5% Citric Acid, and Brine. Dry over Na2SO4 and concentrate.

Phase D: Global Deprotection

-

Dissolve the intermediate in TFA/TIS/H2O (95:2.5:2.5) .

-

Stir for 2–3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, wash with ether, and purify via RP-HPLC.

Comparative Data: Stability & Conformation

The following table illustrates the impact of replacing a C-terminal Alanine-Amide with the (R)-Lactam constraint in a model peptide (e.g., a bioactive tripeptide).

| Parameter | Standard Peptide (Seq-Ala-NH2) | Lactam-Capped (Seq-Lactam) | Mechanism of Improvement |

| Serum Half-life (t1/2) | ~15 - 30 mins | > 4 hours | Lactam ring prevents C-terminal recognition by carboxypeptidases. |

| Membrane Permeability (LogP) | -1.5 (Hydrophilic) | -0.8 (Improved) | N-methylation removes H-bond donor; lipophilic ring aids transport. |

| Conformational Entropy | High (Flexible) | Low (Rigid) | |

| Receptor Affinity (Ki) | Baseline | Often 10-100x lower (better) | Reduced entropy penalty upon binding; "Pre-organized" for the pocket. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance at the secondary carbon of the lactam. | Switch to HOAt/HATU or increase temperature to 40°C. Ensure the HCl salt is fully neutralized (check pH > 8). |

| Epimerization | Activation of the C-terminal peptide residue was too aggressive. | Switch coupling reagent to DEPBT or DIC/Oxyma . Avoid prolonged pre-activation times. |

| Solubility Issues | The hydrophobic lactam + protected peptide aggregates. | Add 10% Trifluoroethanol (TFE) or use NMP instead of DMF as the solvent. |

| Mass Mismatch (+18) | Incomplete coupling (Hydrolysis of active ester). | Ensure anhydrous solvents. The "Open" form of the lactam is rare but possible if pH > 12; keep pH controlled. |

References

-

Freidinger Lactams & Peptide Constraints: Freidinger, R. M., et al. "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 1980.

-

Synthesis of Piperidin-2-one Derivatives: ChemicalBook. "(R)-3-Amino-1-methylpiperidin-2-one Synthesis and Properties."

-

2-CTC Resin Cleavage Protocols: Barlos, K., et al. "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 1989.[2]

-

Prevention of Epimerization (DEPBT Usage): Li, H., et al. "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with High Efficiency and Low Racemization." Organic Letters, 1999.

-

General Flow & Solution Phase Coupling: Pentelute Lab. "Rapid Flow-Based Peptide Synthesis."

Sources

Advanced Reductive Amination Strategies for Piperidine Scaffold Synthesis and Functionalization

Executive Summary & Strategic Context

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved small molecule drugs. Its prevalence in blockbusters like Fentanyl, Donepezil, and Ibrutinib mandates robust synthetic protocols.

This Application Note addresses two distinct but related challenges in piperidine chemistry:

-

Scaffold Functionalization: The derivatization of commercially available piperidinones (e.g.,

-Boc-4-piperidinone) to generate 4-aminopiperidine libraries. -

De Novo Scaffold Synthesis: The construction of the piperidine core via double reductive amination of acyclic precursors.

We prioritize the Abdel-Magid protocol (Sodium Triacetoxyborohydride) as the primary workflow due to its superior safety profile and functional group tolerance compared to traditional cyanoborohydride methods.

Mechanistic Theory & Pathway Visualization

Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the amine.[1][2][3][4] The critical challenge in piperidinone chemistry is the equilibrium between the ketone and the imine.

Mechanism: Direct vs. Indirect Reductive Amination[1][2]

In Direct Reductive Amination (preferred), the reducing agent is present during imine formation.[2][5] It must be selective enough to reduce the protonated imine (iminium ion) faster than the ketone. Sodium Triacetoxyborohydride (STAB) achieves this selectivity.[6]

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of acid catalysis in promoting the iminium species.

Protocol A: The Abdel-Magid Protocol (Standard)

Application: General synthesis of secondary/tertiary amines from

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1.0 | Substrate | Commercially available.[7][8] | |

| Amine (R-NH₂) | 1.0 - 1.1 | Nucleophile | Use HCl salt if free base is volatile (add 1 eq Et₃N). |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; use fresh bottle. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Crucial for ketones to drive iminium formation. |

| DCE or THF | Solvent | Medium | DCE (1,2-Dichloroethane) is standard; THF for green chemistry. |

Step-by-Step Procedure

-

Preparation: In a dry reaction vessel under N₂ atmosphere, dissolve

-Boc-4-piperidinone (1.0 eq) in DCE (0.2 M concentration). -

Amine Addition: Add the amine (1.1 eq).

-

Note: If using an amine hydrochloride salt, add Et₃N (1.1 eq) to free the base.

-

-

Catalyst Addition: Add Glacial Acetic Acid (1.0–2.0 eq).

-

Checkpoint: Stir for 10–15 minutes. The formation of the imine/iminium species is often endothermic; slight cooling may be observed.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (look for M+1 of product; disappearance of ketone).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (or 1N NaOH if product is acid-stable).

-

Extract with DCM (x3).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Most products are clean enough for the next step. If necessary, purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Titanium(IV) Isopropoxide Method (Difficult Substrates)

Application: Sterically hindered amines (e.g., tert-butylamine) or weakly nucleophilic anilines where Protocol A fails to form the imine. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, pushing the equilibrium toward the imine.[9]

Step-by-Step Procedure

-

Imine Formation:

-

Combine

-Boc-4-piperidinone (1.0 eq) and the hindered amine (1.2 eq) in a flask. -

Add Ti(OiPr)₄ (neat, 1.5–2.0 eq) .

-

Stir under N₂ at room temperature (or 40–50°C for very difficult cases) for 6–12 hours.

-

Note: The mixture will often become viscous.

-

-

Dilution: Dilute the mixture with absolute Ethanol or THF (0.5 M).

-

Reduction:

-

Add NaBH₄ (2.0 eq) carefully (exothermic).

-

Stir for 2–4 hours at room temperature.

-

-

Hydrolysis (Critical):

-

Quench by adding water (approx. 1 mL per mmol Ti).[10] A heavy white precipitate (TiO₂) will form.

-

Filter the suspension through a Celite pad to remove titanium salts.

-

Wash the pad with EtOAc/MeOH.

-

-

Workup: Concentrate the filtrate and partition between EtOAc and NaHCO₃.

Protocol C: De Novo Ring Synthesis (Double Reductive Amination)

Application: Constructing the piperidine ring from acyclic 1,5-dicarbonyl precursors (e.g., glutaraldehyde derivatives).

Workflow

This reaction involves a cascade: Imine formation

Figure 2: Cascade sequence for de novo piperidine ring construction.

Key Modification: Use 2.5–3.0 equivalents of NaBH(OAc)₃. The reaction is usually performed in dilute conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor imine formation | Add molecular sieves (4Å) or switch to Protocol B (Ti-mediated). Increase AcOH to 2.0 eq. |

| Over-Alkylation | Primary amine reacts twice | Use a large excess of amine (5–10 eq) or use the amine as solvent if liquid. |

| Boron-Amine Complex | Product stuck in aqueous phase | During workup, ensure pH > 10. Use Rochelle's salt if an emulsion forms. |

| Cis/Trans Selectivity | Thermodynamic control | STAB generally favors thermodynamic product. For kinetic control, use pre-formed imine + LiAlH₄ (low temp). |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[9][10][12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[9]

-

BenchChem Technical Guides. (2025). Synthesis of N-Substituted Piperidines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. designer-drug.com [designer-drug.com]

- 10. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 12. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

Troubleshooting & Optimization

(R)-3-Amino-1-methylpiperidin-2-one synthesis side products

Technical Support Center: Synthesis of (R)-3-Amino-1-methylpiperidin-2-one

Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies Document ID: TSC-LINA-INT-05 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads[1][2][3]

Executive Summary

(R)-3-Amino-1-methylpiperidin-2-one (CAS: 956109-56-1, HCl salt) is a critical chiral building block, most notably utilized in the synthesis of DPP-4 inhibitors like Linagliptin.[1][2][3] High-purity synthesis of this lactam is complicated by three primary failure modes: stereochemical erosion (racemization of the

This guide moves beyond standard protocols to address the causality of side product formation, providing self-validating troubleshooting workflows.

Module 1: The Methylation Minefield (Regioselectivity)

Context: A common synthetic route involves the methylation of the lactam nitrogen (N1) of 3-aminopiperidin-2-one.[1][2] Without rigorous protecting group strategies, alkylation often occurs at the exocyclic primary amine (N3), leading to critical impurities.[1][3]

Critical Side Product: 3-(Methylamino)piperidin-2-one[1][2][3]

-

Nature: Regioisomer.

-

Origin: Competitive nucleophilicity of the unprotected C3-amine during the alkylation step.

-

Detection: LC-MS shift (same mass, different retention time). Distinctive NH-Me signal in

H NMR (

Troubleshooting Protocol:

| Symptom | Root Cause | Corrective Action |

| High levels of N3-methylated impurity | Insufficient Protection: Attempting direct methylation without Boc/Cbz protection on the primary amine.[1][2] | Mandatory Protection: Ensure the starting material is (R)-3-(Boc-amino)piperidin-2-one.[1][2][3] The carbamate proton is significantly less acidic ( |

| Incomplete N1-Methylation (SM remains) | Base Strength Mismatch: Using weak bases ( | Base Upgrade: Switch to NaH (1.1 eq) in DMF/THF at 0°C. Caution: Control temp to prevent racemization. |

| Dimethylated Impurity (N1, N3-dimethyl) | Protecting Group Labile: Base-catalyzed Boc migration or cleavage followed by methylation.[1][2][3] | Solvent Switch: Avoid high-temperature conditions in DMF. Maintain reaction < 25°C. |

Module 2: Stereochemical Integrity (The "R" Factor)

Context: The C3 stereocenter is alpha to a carbonyl. Under basic conditions (required for methylation) or thermal stress, the acidic alpha-proton can be removed, leading to an enolate intermediate and subsequent racemization.[1][3]

Critical Side Product: (S)-3-Amino-1-methylpiperidin-2-one[1][2][3]

-

Origin: Base-mediated enolization or inefficient chiral resolution of the racemic precursor.[2]

-

Specification Limit: Typically < 0.5% (for API intermediates).

FAQ: Resolving Enantiomeric Excess (ee) Issues

Q: My ee% dropped from 98% to 85% during the N-methylation step. Why?

-

A: You likely used a base that is too strong or allowed the temperature to spike. The thermodynamic acidity of the C3 proton allows for deprotonation if the reaction dwells too long.

Q: I am resolving the racemate using tartaric acid, but yields are low.

-

A: The standard protocol uses Dibenzoyl-D-tartaric acid (D-DBTA) .[1][2][4]

-

Optimization: The solvent system is critical. Use Methanol/Water (9:1) .[1][3] The (R)-amine forms a less soluble diastereomeric salt with D-DBTA.[1][2][3]

-

Self-Validating Step: If the precipitate is not crystalline (oily), reheat to reflux and add isopropanol dropwise until turbidity clears, then cool slowly (1°C/min).

-

Module 3: Ring Integrity & Hydrolysis

Context: The lactam ring is susceptible to hydrolysis under strong acidic conditions (often used for Boc-deprotection) or strong basic conditions.[1]

Critical Side Product: N-Methyl-D-Ornithine (Linear)[1][2][3]

-

Origin: Acid-catalyzed hydrolysis of the amide bond during Boc-removal.[1][2]

-

Detection: Loss of the lactam carbonyl stretch (~1640 cm⁻¹) in IR; appearance of broad carboxylic acid OH.

Workflow: Safe Deprotection

-

Reagent: Use 4M HCl in Dioxane or TFA/DCM (1:4) . Avoid aqueous acids (HCl/H2O) which promote hydrolysis.[1][3]

-

Temperature: Maintain 0°C to 10°C . Do not heat.

-

Quench: Neutralize with solid

or basic resin. Avoid strong aqueous NaOH quench which can open the ring of the free base.

Visualizing the Pathway & Failure Modes

The following diagram illustrates the synthetic logic and points where specific impurities diverge from the main pathway.